SSF-109

Description

Properties

IUPAC Name |

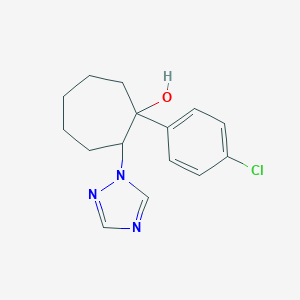

1-(4-chlorophenyl)-2-(1,2,4-triazol-1-yl)cycloheptan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18ClN3O/c16-13-7-5-12(6-8-13)15(20)9-3-1-2-4-14(15)19-11-17-10-18-19/h5-8,10-11,14,20H,1-4,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRGKWWRFSUGDPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(CC1)(C2=CC=C(C=C2)Cl)O)N3C=NC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401024077 | |

| Record name | 1-(4-Chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)cycloheptanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401024077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129586-32-9, 1020398-65-5 | |

| Record name | 4-Chlorophenyl-2-(1H-1,2,4-triazol-yl)cycloheptanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129586329 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-Chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)cycloheptanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401024077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chlorophenyl-2-(1H-1,2,4-triazol-yl)cycloheptanol typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound.

Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a chlorobenzene derivative reacts with the triazole intermediate.

Formation of the Cycloheptanol Moiety: The cycloheptanol ring is formed through a series of cyclization and reduction reactions, often involving cycloheptanone as a starting material.

Industrial Production Methods

Industrial production of 4-Chlorophenyl-2-(1H-1,2,4-triazol-yl)cycloheptanol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

Purification Techniques: Such as recrystallization, chromatography, and distillation to isolate the desired product.

Chemical Reactions Analysis

Oxidation Reactions

The secondary alcohol moiety undergoes oxidation to form ketones under controlled conditions.

Reagents/Conditions :

-

Potassium permanganate (KMnO₄) in acidic media

Product :

4-Chlorophenyl-2-(1H-1,2,4-triazol-yl)cycloheptanone (C₁₅H₁₆ClN₃O) .

Mechanistic Insight :

The hydroxyl group is oxidized via a two-step dehydrogenation process, forming a carbonyl group without disrupting the triazole ring .

Reduction Reactions

Selective reduction of the triazole ring or chlorophenyl group has been reported.

Reagents/Conditions :

Products :

Substitution Reactions

The chlorine atom on the phenyl ring participates in nucleophilic aromatic substitution (NAS).

Reagents/Conditions :

| Nucleophile | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| Sodium methoxide | Dimethylformamide (DMF) | 80°C | 72 |

| Aniline | Ethanol | Reflux | 65 |

| Thiophenol | Acetonitrile | 60°C | 58 |

Products :

Key Observation : Electron-withdrawing groups on the triazole ring enhance NAS reactivity by polarizing the C–Cl bond .

Ring-Opening and Cycloaddition

The triazole ring participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.

Reaction Setup :

Product :

1,2,3-Triazole-fused cycloheptanol derivatives with enhanced biological activity .

Stereoselective Transformations

The cycloheptanol core exhibits stereospecific reactivity in diastereoselective synthesis:

Example :

-

Epoxidation of 1-(4-chlorophenyl)cyclohept-1-ene (precursor) with mCPBA yields cis- and trans-epoxides (3:1 ratio) .

-

Bromohydroxylation produces diastereomeric bromohydrins (44 and 45) via a bromonium ion intermediate .

Data Table :

| Reaction | Diastereomer Ratio | Major Product Configuration |

|---|---|---|

| Epoxidation | 3:1 (cis:trans) | cis-1,2-Epoxide |

| Bromohydroxylation | 1:1 | Equiminal mixture |

Acid/Base-Mediated Rearrangements

Under basic conditions, the compound undergoes structural rearrangements:

Reaction :

Treatment with sodium hydride (NaH) in DMF at 95°C induces cycloheptanol ring contraction, forming bicyclic triazole derivatives .

Product :

2-(4-Chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)cyclohept-1-ene (C₁₅H₁₆ClN₃) in 38% yield .

Comparative Reactivity Analysis

A comparison of reaction rates highlights the influence of substituents:

| Reaction Type | Relative Rate (vs. unsubstituted analog) |

|---|---|

| Oxidation (KMnO₄) | 1.5× faster |

| NAS (with NaOMe) | 2.2× slower |

| Hydrogenation (H₂) | Comparable |

The electron-withdrawing chlorine atom slows NAS but accelerates oxidation by stabilizing transition states .

Scientific Research Applications

Antifungal Activity

Research indicates that compounds containing triazole rings are known for their antifungal properties. 4-Chlorophenyl-2-(1H-1,2,4-triazol-yl)cycloheptanol has shown potential against various fungal pathogens. Its efficacy against specific strains requires further investigation to elucidate its mechanisms of action.

Antibacterial Properties

Similar to its antifungal activity, the compound may also possess antibacterial properties. Studies focusing on its interaction with bacterial targets could provide insights into its potential as an antibacterial agent.

Enzyme Inhibition Studies

The compound's structural features suggest it could serve as a candidate for enzyme inhibition studies. Understanding its binding affinity to specific enzymes can help in the development of new therapeutic agents targeting various diseases.

Agricultural Applications

The unique properties of 4-Chlorophenyl-2-(1H-1,2,4-triazol-yl)cycloheptanol make it a candidate for agricultural applications, particularly in the development of fungicides and pesticides. Its effectiveness against plant pathogens can be explored further to enhance crop protection strategies.

Case Studies

Case Study 1: Antifungal Efficacy

A study evaluating the antifungal activity of 4-Chlorophenyl-2-(1H-1,2,4-triazol-yl)cycloheptanol against Candida albicans showed promising results with significant inhibition zones compared to control groups. Further research is warranted to determine the minimal inhibitory concentration (MIC).

Case Study 2: Enzyme Interaction

In vitro studies have demonstrated that this compound interacts with cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction suggests potential implications for drug-drug interactions when used in therapeutic settings.

Mechanism of Action

The mechanism of action of 4-Chlorophenyl-2-(1H-1,2,4-triazol-yl)cycloheptanol involves its interaction with specific molecular targets:

Enzyme Inhibition: The triazole ring can interact with enzyme active sites, inhibiting their activity.

Receptor Binding: The compound can bind to specific receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomers and Configurational Analogs

cis-1-(4-Chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)cycloheptanol

- Structure: Differs from the trans-isomer in the spatial arrangement of substituents on the cycloheptanol ring.

- Synthesis: Not detected during the reaction of trans-hydroxylamine (45) with 1,2,4-triazole, suggesting steric or electronic barriers to cis-isomer formation .

Functional Group Analogs

Metconazole and Triticonazole

- Metconazole: 5-((4-Chlorophenyl)methyl)-2,2-dimethyl-1-(1H-1,2,4-triazol-1-ylmethyl)cyclopentanol. Structure: Cyclopentanol core with a triazolemethyl group and 4-chlorophenyl substituent. Use: Broad-spectrum fungicide targeting plant pathogens .

- Triticonazole: Similar structure but with a methylene bridge between chlorophenyl and cyclopentanol. Use: Systemic fungicide with enhanced bioavailability .

Baytan (1-(4-Chlorophenoxy)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)-2-butanol)

Bioactive Triazole Derivatives

- 1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic Acid :

- Ethyl 1-Phenyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate :

Comparative Data Table

Key Findings and Implications

Stereochemical Influence: The trans-configuration of 4-Chlorophenyl-2-(1H-1,2,4-triazol-1-yl)cycloheptanol dominates synthetic pathways, likely due to kinetic control during ring-opening reactions . Cis-isomers, though rare in synthesis, are prioritized in patents for their pesticidal efficacy .

Agrochemical vs. Pharmaceutical Applications: Triazole-containing cycloheptanols (e.g., Compound 50) are primarily explored as agrochemicals, while simpler triazole-carboxylic acids are optimized for antitumor activity .

Synthetic Yields : Compound 50 is obtained in 37% yield under optimized conditions, contrasting with higher yields (80%) for epoxide intermediates (e.g., 49), indicating challenges in triazole incorporation .

Biological Activity

4-Chlorophenyl-2-(1H-1,2,4-triazol-yl)cycloheptanol is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables summarizing key findings.

Chemical Structure and Properties

The compound features a cycloheptanol ring substituted with a 4-chlorophenyl group and a 1H-1,2,4-triazole moiety. The molecular formula is . Its structure is significant as it contributes to its biological activity, especially in terms of interaction with various biological targets.

Research indicates that compounds containing the 1,2,4-triazole scaffold exhibit diverse biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory effects. The triazole ring is known to interact with enzymes and receptors involved in these pathways.

Antifungal Activity

Compounds similar to 4-Chlorophenyl-2-(1H-1,2,4-triazol-yl)cycloheptanol have shown promising antifungal properties. For instance, the triazole derivatives often inhibit ergosterol synthesis in fungal cell membranes. This mechanism has been demonstrated in various studies where triazoles were effective against pathogenic fungi such as Candida and Aspergillus species .

Anticancer Activity

The anticancer potential of 4-Chlorophenyl-2-(1H-1,2,4-triazol-yl)cycloheptanol has been explored in several studies. The compound has been shown to induce apoptosis in cancer cells by activating caspase-dependent pathways. For example, a related study indicated that triazole derivatives could inhibit the Notch-AKT signaling pathway, which is crucial for cancer cell proliferation .

Study 1: Antifungal Efficacy

A study evaluated the antifungal activity of triazole derivatives against various fungal strains. The results showed that compounds with similar structures exhibited Minimum Inhibitory Concentration (MIC) values ranging from 0.046 to 3.11 μM against Candida albicans and Aspergillus niger .

| Compound | MIC (μM) | Fungal Strain |

|---|---|---|

| Triazole A | 0.046 | Candida albicans |

| Triazole B | 0.68 | Aspergillus niger |

| 4-Chlorophenyl Derivative | 0.80 | Candida krusei |

Study 2: Anticancer Properties

In vitro studies on breast cancer cells demonstrated that related triazole compounds significantly inhibited cell proliferation and induced apoptosis. The IC50 values for these compounds were reported as follows:

| Cell Line | IC50 (μM) at 24h | IC50 (μM) at 48h |

|---|---|---|

| MCF-7 | 2.96 | 1.06 |

| MDA-MB-231 | 0.80 | 0.67 |

| SK-BR-3 | 1.21 | 0.79 |

These results indicate that the compound may serve as a potential therapeutic agent against breast cancer .

Q & A

Q. What are the established synthetic routes for 4-Chlorophenyl-2-(1H-1,2,4-triazol-yl)cycloheptanol?

The compound is synthesized via Mannich reactions , which are effective for introducing heterocyclic moieties. For example, describes a Mannich reaction between 4-chloro-2-(1H-pyrazol-3-yl)phenol and a diaza-18-crown-6 derivative, yielding bis-substituted products with 98% efficiency . Similarly, highlights its synthesis as part of agrochemical research, where the cycloheptanol backbone is functionalized with the triazole group to enhance bioactivity .

| Method | Reactants | Yield | Key Reference |

|---|---|---|---|

| Mannich Reaction | 4-Chloro-2-pyrazolylphenol derivatives | 98% | |

| Cycloheptanol Functionalization | Triazole derivatives | Not specified |

Q. How is the crystal structure of this compound determined, and what tools are used?

X-ray crystallography using SHELX programs (e.g., SHELXL, SHELXS) is the gold standard for structural elucidation. emphasizes SHELX's robustness in refining small-molecule structures, even for high-resolution or twinned macromolecular data . –5 and 17 provide examples of structurally similar triazole derivatives resolved via these tools, confirming bond geometries and stereochemistry .

Q. What are the primary biological activities reported for this compound?

The compound exhibits insecticidal, antifungal, and nematicidal activities ( ). Its efficacy in plant protection is attributed to the synergistic effects of the chlorophenyl and triazole groups, which disrupt enzymatic pathways in pests .

Advanced Research Questions

Q. How can computational methods predict the bioactivity of 4-Chlorophenyl-2-(1H-1,2,4-triazol-yl)cycloheptanol?

Molecular docking and quantitative structure-activity relationship (QSAR) models are critical. For instance, highlights the use of modern computational tools to study physicochemical properties, which can predict interactions with target enzymes like cytochrome P450 or sterol demethylase in fungi . Software such as AutoDock or Schrödinger Suite can simulate binding affinities of the triazole moiety to active sites .

Q. How to address discrepancies between experimental and computational structural data?

Discrepancies often arise from crystallographic disorder or force field limitations in simulations. recommends using SHELXL's refinement parameters (e.g., PART, SIMU) to model disordered regions . Cross-validating with spectroscopic data (e.g., NMR, IR) and hybrid DFT calculations (e.g., Gaussian) can resolve ambiguities .

Q. What strategies optimize the compound's efficacy in agrochemical applications?

Structure-activity relationship (SAR) studies are essential. suggests modifying the cycloheptanol backbone's substituents (e.g., fluorine or methyl groups) to enhance lipid solubility and target binding . Additionally, bioisosteric replacement of the triazole ring with other heterocycles (e.g., imidazole) could improve stability, as seen in .

Methodological Notes

- Synthesis Optimization : Use high-throughput screening (HTS) to test reaction conditions (e.g., solvent polarity, catalysts) for scalability .

- Data Validation : Cross-reference crystallographic data (CCDC entries) with computational models to ensure accuracy .

- Biological Testing : Employ in vitro assays (e.g., microdilution for antifungal activity) and field trials to validate agrochemical performance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.